N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C9H6Cl2N4 and a molecular weight of 241.081 g/mol . This compound is part of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the presence of the triazole ring and dichlorophenyl group can enhance its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2,6-dichlorophenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of a triazole ring and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and binding affinity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C9H6Cl2N4 |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
(E)-1-(2,6-dichlorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H6Cl2N4/c10-8-2-1-3-9(11)7(8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ |
InChI Key |
FELMSJDHTWFOLO-LNKIKWGQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N2C=NN=C2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN2C=NN=C2)Cl |
Origin of Product |
United States |
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